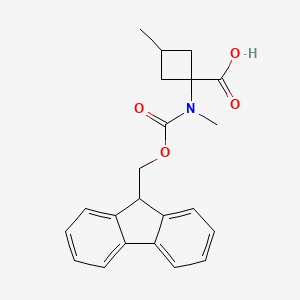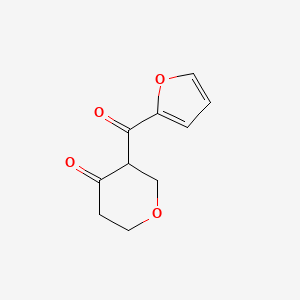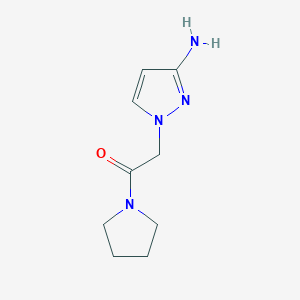
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a pyrazole ring with a pyrrolidinone moiety
準備方法
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with pyrrolidinone intermediates. One common synthetic route includes the condensation of 1H-pyrazol-3-amine with 2-oxo-2-pyrrolidin-1-ylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the pyrrolidinone moiety is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole and pyrrolidinone derivatives.
科学的研究の応用
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression.
類似化合物との比較
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Oxo-2-pyrrolidin-1-ylethyl)piperazine: This compound has a similar pyrrolidinone moiety but with a piperazine ring instead of a pyrazole ring. It is used in similar applications but may have different biological activities.
1-(2-Oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide: This compound has a cyclopentanecarboxamide group instead of a pyrazole ring. It is also studied for its potential biological activities and used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-(3-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N4O/c10-8-3-6-13(11-8)7-9(14)12-4-1-2-5-12/h3,6H,1-2,4-5,7H2,(H2,10,11) |
InChIキー |
GDYWLBZEWPKWCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



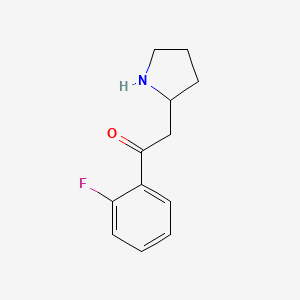
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)
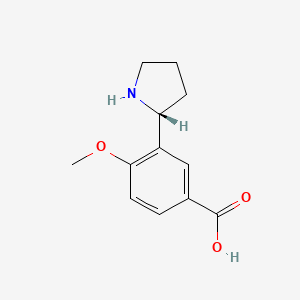
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
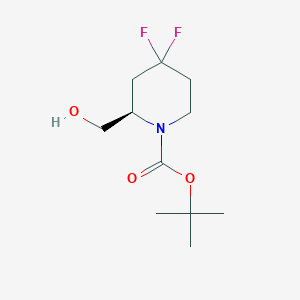
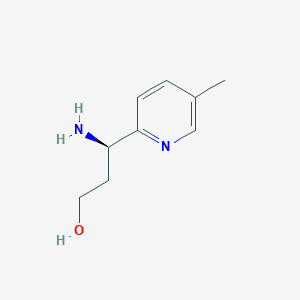
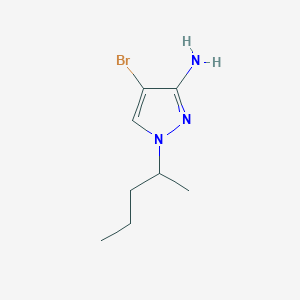
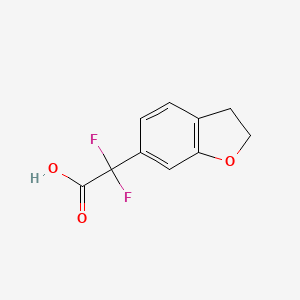
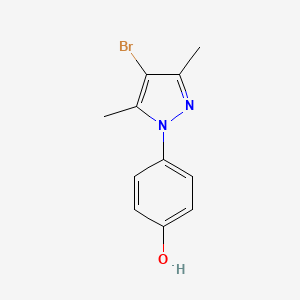
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
